![molecular formula C14H20N6O2S B12232436 1-(cyclopropanesulfonyl)-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B12232436.png)
1-(cyclopropanesulfonyl)-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropanesulfonyl)-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a cyclopropanesulfonyl group, a pyrazolo[3,4-d]pyrimidine moiety, and a piperazine ring, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and β-ketoesters . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the cyclopropanesulfonyl group under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow synthesis and automated reactors can also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the piperazine or pyrazolo[3,4-d]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(cyclopropanesulfonyl)-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine moiety is known to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities, such as kinase inhibition.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar structure but with a pyridine ring, and they also show potential as kinase inhibitors.
Triazolo[1,5-c]pyrimidine derivatives: These compounds incorporate a triazole ring and have been studied for their anticancer properties.
Uniqueness
1-(cyclopropanesulfonyl)-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is unique due to the presence of the cyclopropanesulfonyl group, which can enhance its binding affinity and selectivity towards specific molecular targets . This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C14H20N6O2S |
---|---|
Molecular Weight |
336.42 g/mol |
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H20N6O2S/c1-10-16-13-12(9-15-18(13)2)14(17-10)19-5-7-20(8-6-19)23(21,22)11-3-4-11/h9,11H,3-8H2,1-2H3 |
InChI Key |
DXCRYFBAZKSQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)S(=O)(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.